molecular formula C11H20N2O3 B7929040 [4-(Acetyl-methyl-amino)-cyclohexylamino]-acetic acid

[4-(Acetyl-methyl-amino)-cyclohexylamino]-acetic acid

Cat. No.: B7929040
M. Wt: 228.29 g/mol
InChI Key: JCVQHSMJGIMEOO-UHFFFAOYSA-N
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Description

[4-(Acetyl-methyl-amino)-cyclohexylamino]-acetic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexylamino group attached to an acetic acid moiety, with an acetyl-methyl-amino substituent, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Acetyl-methyl-amino)-cyclohexylamino]-acetic acid typically involves the following steps:

    Formation of the cyclohexylamino group: This can be achieved through the reaction of cyclohexylamine with appropriate reagents to introduce the amino group.

    Introduction of the acetyl-methyl-amino group: This step involves acetylation of the amino group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Attachment of the acetic acid moiety: The final step involves the reaction of the intermediate compound with bromoacetic acid or its derivatives under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl-methyl-amino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the cyclohexylamino group, potentially converting it to a cyclohexyl group.

    Substitution: The compound can participate in substitution reactions, especially at the acetic acid moiety, where the carboxyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced amines or hydrocarbons.

    Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(Acetyl-methyl-amino)-cyclohexylamino]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and inflammation.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its reactivity and stability make it valuable for creating high-performance materials.

Mechanism of Action

The mechanism of action of [4-(Acetyl-methyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl-methyl-amino group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecule. This can lead to changes in cellular signaling pathways, enzyme activity, or receptor function, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminocoumarin derivatives: These compounds share a similar amino group but differ in their core structure and functional groups.

    Aristolochic acids: These naturally occurring compounds have similar structural features but are known for their toxicity and carcinogenicity.

Uniqueness

[4-(Acetyl-methyl-amino)-cyclohexylamino]-acetic acid is unique due to its combination of a cyclohexylamino group and an acetyl-methyl-amino substituent. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[4-[acetyl(methyl)amino]cyclohexyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-8(14)13(2)10-5-3-9(4-6-10)12-7-11(15)16/h9-10,12H,3-7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVQHSMJGIMEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCC(CC1)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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